Diethyl peroxydicarbonate

概要

説明

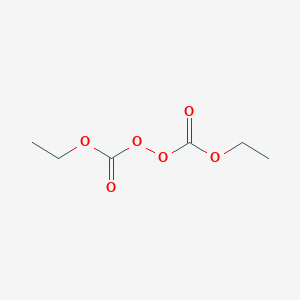

Diethyl peroxydicarbonate is an organic peroxide with the chemical formula C6H10O6. It is known for its strong oxidizing properties and is used primarily as a radical initiator in polymerization reactions. This compound is particularly sensitive to temperature changes and contamination, which can lead to violent decomposition .

準備方法

Synthetic Routes and Reaction Conditions: Diethyl peroxydicarbonate is typically synthesized by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized throughout the reaction to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large batches and often stored in a solvent slurry to prevent decomposition. The production process involves strict temperature control and handling precautions due to the compound’s sensitivity to heat and impact .

化学反応の分析

Types of Reactions: Diethyl peroxydicarbonate primarily undergoes decomposition reactions. It decomposes violently at temperatures between 0-10°C due to self-accelerating exothermic decomposition . It can also participate in radical polymerization reactions, where it acts as a free radical initiator .

Common Reagents and Conditions:

Decomposition: The compound decomposes in the presence of heat, shock, or friction.

Polymerization: In polymerization reactions, this compound is used under controlled conditions to initiate the polymerization of ethylenically unsaturated monomers.

Major Products Formed:

科学的研究の応用

Polymerization Initiator

Radical Initiation in Polymer Chemistry

Diethyl peroxydicarbonate is widely recognized for its effectiveness as a free-radical initiator in polymerization reactions. It decomposes thermally to generate free radicals, which initiate the polymerization process. The following are key applications:

- Homopolymerization of Vinyl Chloride : DEPC has been utilized for the homopolymerization of vinyl chloride, leading to polyvinyl chloride (PVC) production. This method allows for controlled polymer growth and high molecular weight polymers .

- Vinylidene Fluoride Polymerization : In another study, DEPC was employed as an initiator for the continuous precipitation polymerization of vinylidene fluoride. The results indicated that the stirring rate and agitator design did not significantly affect the polymerization rate, showcasing DEPC's stability and reliability as an initiator .

Modification of Existing Polymers

Enhancing Polymer Properties

DEPC is also used to modify existing polymers to enhance their properties:

- Modification of Polypropylene : Research has shown that DEPC can modify polypropylene to yield long-chain branching (LCB), which improves its mechanical properties and processing characteristics. This modification is crucial for applications requiring enhanced toughness and flexibility .

Stability and Safety Considerations

Handling and Decomposition

Due to its sensitivity to temperature and contamination, DEPC requires careful handling. It decomposes violently above certain temperatures, necessitating strict control measures during storage and use . Understanding these stability issues is essential for safe application in industrial processes.

作用機序

Diethyl peroxydicarbonate exerts its effects through the generation of free radicals. When decomposed, it produces ethyl radicals that can initiate radical polymerization reactions. The compound’s ability to form radicals easily by breaking the O-O bond under heat or UV radiation makes it an effective initiator for polymerization .

類似化合物との比較

Diacyl peroxides: These compounds also act as radical initiators but differ in their thermal decomposition behavior.

Hydroperoxides: Similar to diethyl peroxydicarbonate, hydroperoxides can generate radicals but have different stability and reactivity profiles.

Dialkyl peroxides: These compounds are used in similar applications but have different decomposition temperatures and radical generation efficiencies.

Uniqueness: this compound is unique due to its high sensitivity to temperature and its ability to decompose violently, making it a powerful but hazardous radical initiator. Its specific decomposition temperature range and the nature of the radicals it produces distinguish it from other organic peroxides .

生物活性

Diethyl peroxydicarbonate (DEPC) is an organic peroxide widely used as a radical initiator in polymerization processes. Its biological activity encompasses various aspects, including toxicity, genotoxicity, and environmental impact. This article explores the biological properties of DEPC, supported by data tables, case studies, and relevant research findings.

Chemical Identity:

- IUPAC Name: this compound

- CAS Number: 110-00-9

- Molecular Formula: C8H14O6

- Molecular Weight: 178.19 g/mol

Physical Properties:

- State: Liquid at room temperature

- Density: 1.1 g/cm³

- Boiling Point: Decomposes before boiling

- Solubility: Insoluble in water; decomposes rapidly in aqueous solutions

DEPC is primarily utilized as a radical initiator for free radical polymerization, particularly in the production of polyvinyl chloride (PVC) and other plastics. It decomposes to generate radicals that initiate polymerization reactions, making it a crucial component in industrial applications .

Environmental Impact

DEPC is known to undergo rapid hydrolytic degradation in contact with water, which mitigates its potential impact on aquatic organisms. The substance is not classified as persistent or bioaccumulative (PBT) under environmental regulations .

Aquatic Toxicity:

Research indicates that DEPC is toxic to daphnia, a common model organism for assessing aquatic toxicity. The substance's rapid degradation means that any exposure to aquatic environments is likely transient .

Kinetics of Decomposition

The decomposition kinetics of DEPC have been extensively studied. It follows first-order kinetics with an activation energy of approximately 33 kcal/mol, indicating a relatively stable compound under controlled conditions but prone to rapid decomposition under heat or confinement .

| Parameter | Value |

|---|---|

| Activation Energy | 33 kcal/mol |

| Half-life in tert-butyl alcohol | 1.5 hours |

| Decomposition Temperature | Varies with concentration |

Radical Formation Studies

EPR (Electron Paramagnetic Resonance) studies have demonstrated that DEPC generates alkoxy radicals upon thermal decomposition. These radicals are essential for initiating polymerization processes but may also contribute to oxidative stress in biological systems if not properly managed .

特性

IUPAC Name |

ethoxycarbonyloxy ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-3-9-5(7)11-12-6(8)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINGZLCRSDKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Record name | DIETHYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075310 | |

| Record name | Peroxydicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. | |

| Record name | DIETHYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14666-78-5 | |

| Record name | DIETHYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14666-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。